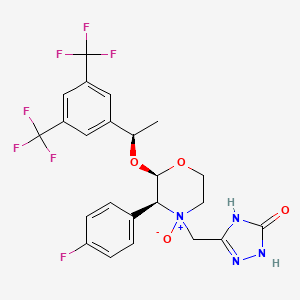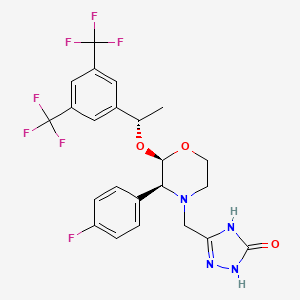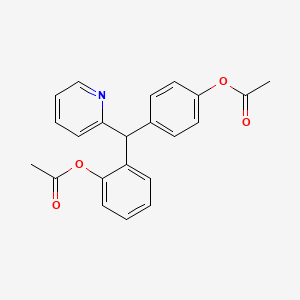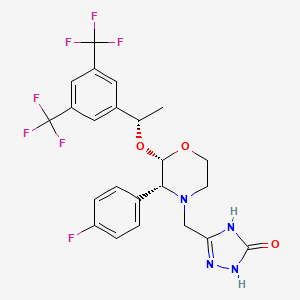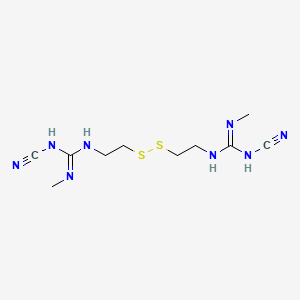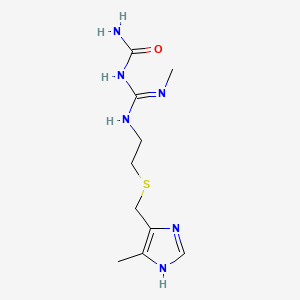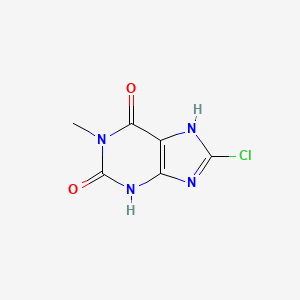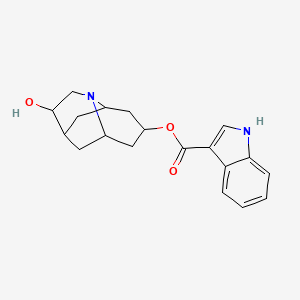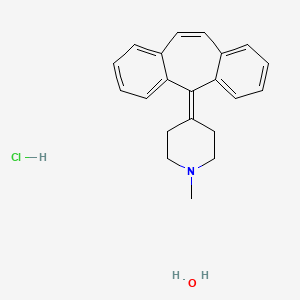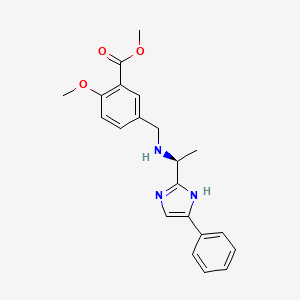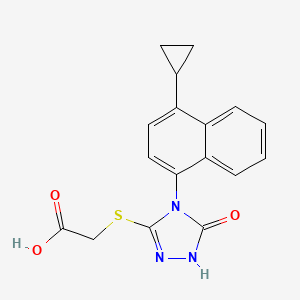
Lesinurad Impurity 5 Sodium Salt (Lesinurad Impurity F Sodium Salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lesinurad Impurity 5 Sodium Salt, also known as Lesinurad Impurity F Sodium Salt, is a chemical compound with the molecular formula C17H14N3O3SNa and a molecular weight of 363.37 g/mol. It is an impurity associated with Lesinurad, a urate transporter inhibitor used in the treatment of hyperuricemia associated with gout. This compound is significant in the pharmaceutical industry for quality control and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The key intermediate, [5-hydroxy-4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio-acetic acid, is synthesized through a series of reactions involving cyclization, sulfonation, and esterification. The final step involves the neutralization of the acid with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of Lesinurad Impurity 5 Sodium Salt follows Good Manufacturing Practices (GMP) to ensure high purity and quality. The process involves large-scale synthesis in cleanroom environments, with stringent control over reaction conditions and purification steps. The compound is produced in batches, with each batch undergoing rigorous quality assurance testing to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Lesinurad Impurity 5 Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazole derivatives.
Scientific Research Applications
Lesinurad Impurity 5 Sodium Salt has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities in Lesinurad formulations.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of Lesinurad.
Industry: Utilized in the development and validation of analytical methods for quality control in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of Lesinurad Impurity 5 Sodium Salt is closely related to that of Lesinurad. Lesinurad inhibits the urate transporter 1 (URAT1) and organic anion transporter 4 (OAT4), reducing the reabsorption of uric acid in the kidneys and promoting its excretion . This mechanism helps lower serum uric acid levels, which is beneficial in the treatment of gout.
Comparison with Similar Compounds
Lesinurad Impurity 5 Sodium Salt can be compared with other impurities of Lesinurad, such as:
Lesinurad Impurity 1 (Lesinurad Impurity B): Differing in the position and type of substituents on the triazole ring.
Lesinurad Impurity 2: Another structural variant with different functional groups.
Lesinurad Impurity 3: Contains additional modifications on the naphthalene ring.
The uniqueness of Lesinurad Impurity 5 Sodium Salt lies in its specific structural configuration, which influences its chemical reactivity and interaction with biological targets.
Properties
IUPAC Name |
2-[[4-(4-cyclopropylnaphthalen-1-yl)-5-oxo-1H-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-15(22)9-24-17-19-18-16(23)20(17)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6,9H2,(H,18,23)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTVBLUBSGNVKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=O)NN=C4SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
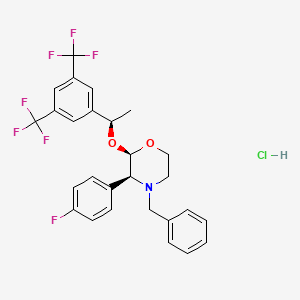
![(2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B601770.png)
